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Compound of Interest

Compound Name: 6-Bromophthalazin-1(2H)-one

Cat. No.: B1279473

A comprehensive spectroscopic comparison of 6-Bromophthalazin-1(2H)-one with its
positional isomers reveals distinct analytical fingerprints crucial for their unambiguous
identification in research and drug development. This guide presents a detailed analysis of their
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
supplemented with standardized experimental protocols and a logical workflow for their
characterization.

Researchers and scientists working with brominated phthalazinone derivatives often encounter
the challenge of distinguishing between closely related isomers. The position of the bromine
atom on the phthalazinone core significantly influences the electronic environment of the
molecule, leading to subtle yet measurable differences in their spectroscopic profiles. This
guide provides a side-by-side comparison of the available spectroscopic data for 6-
Bromophthalazin-1(2H)-one and its isomers, offering a valuable resource for compound
verification and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 6-Bromophthalazin-1(2H)-one
and its isomers. Due to the limited availability of public experimental data for all isomers, this
guide will be updated as more information becomes accessible.

'H NMR Spectroscopic Data
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The *H NMR spectra are particularly informative for distinguishing between the isomers due to
the distinct chemical shifts and coupling patterns of the aromatic protons. The data is presented
for spectra recorded in DMSO-de.

Other
Compound O H-4 (ppm) O&H-5(ppm) S H-7(ppm) 06 H-8(ppm) Signals
(ppm)
6-
Bromophthal ~12.7 (brs,
_ ~8.3 (s) ~7.9 (d) ~8.1 (dd) ~7.8 (d)
azin-1(2H)- NH)
one
7- 12.82 (brs,
8.11 (dd,
Bromophthal 8.30 (d, J=2.0 NH), 7.90 (d,
_ 8.39 (s) - J=8.5,2.2
azin-1(2H)- Hz) Ho) J=8.3 Hz, H-
z
one[1] 5)

Note: Data for 4-Bromo, 5-Bromo, and 8-Bromophthalazin-1(2H)-one is not readily available in
the searched literature and will be added as it is sourced.

13C NMR Spectroscopic Data

13C NMR spectroscopy provides information on the carbon framework of the molecules. The
chemical shifts are sensitive to the electronic effects of the bromine substituent.
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Comp
C-1 C-4 C-4a C-5 C-6 Cc-7 C-8 C-8a
ound

6-

Bromop

hthalazi

o ~159 ~145 ~128 ~129 ~125 ~135 ~126 ~130
1(2H)-

one

7-

Bromop Data Data Data Data Data Data Data Data
hthalazi  not not not not not not not not

n- availabl  availabl  availabl  availabl  availabl availabl availabl  availabl
1(2H)- e e e e e e e e

one

Note: Predicted values are based on the analysis of similar structures. Experimental data will
be updated as it becomes available.

Infrared (IR) Spectroscopy Data

The IR spectra of these isomers are expected to be broadly similar, with characteristic
absorptions for the N-H, C=0, and aromatic C-H and C=C bonds. The position of the C-Br
stretching frequency might show slight variations.

Compound v (N-H) (cm™?) v (C=0) (cm~*) v (C=C)(cm~*) v (C-Br)(cm™?)
o-
Bromophthalazin  ~3400-3300 ~1660 ~1600, 1480 ~600-500
-1(2H)-one
7-

) Data not Data not Data not Data not
Bromophthalazin ) ) ] )

available available available available

-1(2H)-one

Note: The presented values are typical ranges for the respective functional groups.
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Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.
All isomers share the same nominal molecular weight. The presence of a bromine atom is
readily identified by the characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio.

Key Fragmentation lons

Compound Molecular Weight
(m/z)

[M+H]*: 225/227, loss of Br,

6-Bromophthalazin-1(2H)-one 225.04 g/mol [2]
loss of CO

7-Bromophthalazin-1(2H)-one 225.04 g/mol [3] [M+H]*: 225.0[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of
bromophthalazinone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Parameters:
o Spectral Width: 0-14 ppm
o Pulse Angle: 30°
o Relaxation Delay: 2 s
o Number of Scans: 16-64

e 1BC NMR Parameters:
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[e]

Spectral Width: 0-180 ppm

o

Pulse Program: Broadband proton-decoupled

[¢]

Relaxation Delay: 5 s

Number of Scans: 1024-4096

[¢]

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the
solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a
thin, transparent disk.

 Instrumentation: Record the spectrum using an FT-IR spectrometer.
e Parameters:

o Spectral Range: 4000-400 cm~1

o Resolution: 4 cm~

o Number of Scans: 16-32

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

e Instrumentation: Analyze the sample using a mass spectrometer equipped with an
electrospray ionization (ESI) source.

e Parameters:
o lonization Mode: Positive ion mode
o Mass Range: m/z 50-500

o Capillary Voltage: 3-4 kV
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o Cone Voltage: 20-40 V

Comparative Workflow

The logical workflow for the spectroscopic comparison and identification of
bromophthalazinone isomers is illustrated in the following diagram.

Sample Preparation

Synthesis & Purification of Isomers

Spectroscopic Analysis

NMR(ipZ°f§g§C°py PN FT.IR Spectroscopy Mass Spectrometry

Data Interpretatio& & Comparison

Compare Chemlcal Shifts Compare Functional Group Compare Molecular lon
& Coupling Patterns & Fingerprint Regions & Fragmentation

Conc

Unambiguous Isomer
Identification

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic characterization and comparison of

bromophthalazinone isomers.

This guide provides a foundational framework for the spectroscopic comparison of 6-
Bromophthalazin-1(2H)-one and its isomers. As more experimental data becomes publicly
available, this resource will be updated to provide an even more comprehensive analytical tool
for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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